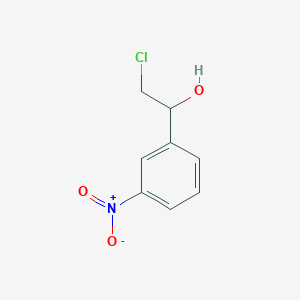

2-Chloro-1-(3-nitrophenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13425-36-0 |

|---|---|

Molecular Formula |

C8H8ClNO3 |

Molecular Weight |

201.61 g/mol |

IUPAC Name |

2-chloro-1-(3-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H8ClNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5H2 |

InChI Key |

AJHYSIGTVNOJDD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CCl)O |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CCl)O |

Synonyms |

Benzenemethanol, alpha-(chloromethyl)-3-nitro- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

2-Chloro-1-(3-nitrophenyl)ethanol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of 2-Chloro-1-(3-nitrophenyl)ethanol, with a focus on its synthesis and characterization. Due to the compound's nature as a specialized chemical intermediate, publicly available data on its physical properties is limited. This guide compiles the available information and supplements it with data on closely related isomers for comparative purposes.

Core Physical and Chemical Properties

| Property | This compound | (2-Chloro-3-nitrophenyl)methanol (Isomer) | 2-(4-Chloro-2-nitrophenyl)ethanol (Isomer) | 2-(3-Nitrophenyl)ethanol (Analogue) |

| Molecular Formula | C₈H₈ClNO₃ | C₇H₆ClNO₃[1] | C₈H₈ClNO₃[2] | C₈H₉NO₃[3] |

| Molecular Weight | 201.61 g/mol | 187.58 g/mol [1] | 201.61 g/mol [2] | 167.16 g/mol [3] |

| CAS Number | Not Found | 89639-98-5[1] | Not Found | 52022-77-2[3] |

| Melting Point | Data Not Available | Data Not Available | Data Not Available | 47-49 °C[3] |

| Boiling Point | Data Not Available | Data Not Available | Data Not Available | 141-146 °C @ 4 Torr[3] |

| Density | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Solubility | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Appearance | Reported as a product of synthesis | Data Not Available | Data Not Available | Data Not Available |

Synthesis and Experimental Protocols

The primary method for synthesizing chiral this compound is through the asymmetric reduction of its corresponding ketone, 2-chloro-1-(3-nitrophenyl)ethanone. A notable example is the enzymatic reduction using a whole-cell biocatalyst.

Enzymatic Reduction of 2-Chloro-1-(3-nitrophenyl)ethanone

An effective method for producing (R)-2-chloro-1-(3-nitrophenyl)ethanol involves the use of the yeast Pichia minuta as a whole-cell biocatalyst. This process achieves high enantioselectivity and yield.[4]

Experimental Protocol:

-

Cultivation of Biocatalyst: Pichia minuta JCM 3622 is cultivated in a suitable medium to generate the whole-cell biocatalyst.

-

Reaction Setup: The reduction of 2-chloro-1-(3-nitrophenyl)ethanone is carried out using the incubated whole-cell biocatalyst.

-

Substrate Reservoir: To manage the hydrophobic, crystalline, and potentially toxic nature of the substrate, Amberlite XAD-7 resin is used as a reservoir.[4]

-

Reaction Conditions: The specific reaction conditions such as temperature, pH, and incubation time are optimized for the biocatalyst.

-

Product Isolation: Following the reaction, the product, (R)-2-chloro-1-(3-nitrophenyl)ethanol, is isolated from the reaction mixture.

-

Yield and Purity: This method has been reported to yield the product with a 99.2% enantiomeric excess (ee) and an 87% isolated yield.[4]

Chemical Reactivity and Logical Relationships

This compound is a valuable chiral building block in organic synthesis. Its reactivity is primarily centered around the hydroxyl and chloro functional groups, as well as the nitro group on the aromatic ring.

The logical relationship for its synthesis and potential further reactions is outlined below. The key transformation is the reduction of the ketone precursor. The resulting chiral alcohol can then be used in subsequent synthetic steps, for example, in the synthesis of pharmacologically active molecules like (R)-phenylephrine.[4]

Spectral Data

While a complete set of spectral data is not available in public repositories, the following represents typical characterization data that would be obtained for such a compound. The data provided is for a closely related nitro-containing aromatic alcohol, 2-nitro-1-(3-nitrophenyl)ethanol, to serve as a reference.

Reference Spectral Data for a Related Compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 5.61-5.64 (1H, m), δ 7.61 (1H, t, J=8 Hz), δ 7.79 (1H, d, J=8 Hz), δ 8.19 (1H, d, J=8 Hz), δ 8.31 (1H, s)[5]

-

¹³C NMR (CDCl₃, 125 MHz): δ 69.84, 80.71, 121.14, 123.77, 130.14, 132.15, 140.35, 148.45[5]

-

IR (KBr pellet, νmax/cm⁻¹): ν 3304, 3075, 2956, 2870, 1612, 1545, 1511, 1437, 1368, 1329, 1095, 1058, 775, 668[5]

It is imperative for researchers working with this compound to perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

References

- 1. (2-Chloro-3-nitrophenyl)methanol | C7H6ClNO3 | CID 15132843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Chloro-2-nitrophenyl)ethanol | C8H8ClNO3 | CID 14491512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

- 5. rsc.org [rsc.org]

Technical Guide: 2-Chloro-1-(3-nitrophenyl)ethanol and Related Compounds

Introduction to Substituted Phenylethanols

Substituted phenylethanol derivatives are a significant class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The specific arrangement of functional groups, such as chloro and nitro moieties, on the phenyl ring and ethanol backbone, dictates the molecule's reactivity and potential applications. This guide focuses on the characteristics of compounds structurally related to 2-Chloro-1-(3-nitrophenyl)ethanol to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Identification and Properties of Related Compounds

Due to the lack of specific data for this compound, this section details the IUPAC names, CAS numbers, and key physicochemical properties of structurally similar compounds. This comparative data is essential for predicting the characteristics of the target molecule.

Table 1: Key Chemical Identifiers of Related Compounds

| Compound Name | IUPAC Name | CAS Number |

| 1-(3-Nitrophenyl)ethanol | 1-(3-nitrophenyl)ethanol | 5400-78-2[1][2][3][4] |

| 2-Chloro-1-phenylethanol | 2-chloro-1-phenylethanol | 1674-30-2[5] |

| (S)-2-Chloro-1-phenylethanol | (1S)-2-chloro-1-phenylethanol | 70111-05-6[6][7] |

| (R)-2-Chloro-1-phenylethanol | (1R)-2-chloro-1-phenylethanol | 56751-12-3 |

| 2-(3-Nitrophenyl)ethanol | 2-(3-nitrophenyl)ethanol | 52022-77-2[8] |

| (2-Chloro-3-nitrophenyl)methanol | (2-chloro-3-nitrophenyl)methanol | 89639-98-5[9] |

| 2-(4-Chloro-2-nitrophenyl)ethanol | 2-(4-chloro-2-nitrophenyl)ethanol | 16764-17-3[10] |

| 2-Nitro-1-(3-nitrophenyl)ethanol | 2-nitro-1-(3-nitrophenyl)ethanol | 18731-45-8 |

Table 2: Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-(3-Nitrophenyl)ethanol | C8H9NO3 | 167.16[4] | 60-66 | 281.3 ± 23.0 at 760 mmHg |

| 2-Chloro-1-phenylethanol | C8H9ClO | 156.61[5] | Not Available | Not Available |

| 2-(3-Nitrophenyl)ethanol | C8H9NO3 | 167.16 | 47-49[8] | 141-146 @ 4 Torr[8] |

| (2-Chloro-3-nitrophenyl)methanol | C7H6ClNO3 | 187.58[9] | Not Available | Not Available |

| 2-(4-Chloro-2-nitrophenyl)ethanol | C8H8ClNO3 | 201.61[10] | Not Available | Not Available |

| 2-Nitro-1-(3-nitrophenyl)ethanol | C8H8N2O5 | 212.16[11] | Not Available | Not Available |

Proposed Synthesis of this compound

A plausible synthetic route to obtain this compound can be extrapolated from established organic chemistry reactions used for similar molecules. A common method would be the reduction of a corresponding ketone precursor, α-chloro-3'-nitroacetophenone.

Experimental Protocol: Synthesis via Ketone Reduction

Step 1: Synthesis of α-Chloro-3'-nitroacetophenone (Precursor)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3'-nitroacetophenone (1 mole) in a suitable solvent such as glacial acetic acid.

-

Chlorination: While stirring, slowly add sulfuryl chloride (SO₂Cl₂) (1.1 moles) to the solution. The reaction is exothermic and should be cooled in an ice bath to maintain a temperature below 20°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The solid product, α-chloro-3'-nitroacetophenone, will precipitate.

-

Purification: Filter the precipitate, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent like ethanol to obtain the purified precursor.

Step 2: Reduction to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized α-chloro-3'-nitroacetophenone (1 mole) in a suitable solvent, such as methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 moles), portion-wise while stirring. Keep the temperature below 10°C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to proceed at room temperature. Monitor the reduction by TLC.

-

Work-up: Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.

-

Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Diagrams

Proposed Synthesis Workflow

References

- 1. scbt.com [scbt.com]

- 2. store.p212121.com [store.p212121.com]

- 3. 1-(3-nitrophenyl)ethanol | CAS#:5400-78-2 | Chemsrc [chemsrc.com]

- 4. 1-(3-Nitrophenyl)ethanol - Opulent Pharma [opulentpharma.com]

- 5. 2-Chloro-1-phenylethanol | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-2-CHLORO-1-PHENYL-ETHANOL | 70111-05-6 [chemicalbook.com]

- 7. 2-Chloro-1-phenylethanol, (+)- | C8H9ClO | CID 643323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. (2-Chloro-3-nitrophenyl)methanol | C7H6ClNO3 | CID 15132843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(4-Chloro-2-nitrophenyl)ethanol | C8H8ClNO3 | CID 14491512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-(3-Nitrophenyl)-2-nitro-ethanol | C8H8N2O5 | CID 15498164 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular weight and formula of 2-Chloro-1-(3-nitrophenyl)ethanol

Disclaimer: Publicly available experimental data on 2-Chloro-1-(3-nitrophenyl)ethanol is limited. This guide provides theoretical data based on its chemical structure and proposes a plausible synthetic route based on established organic chemistry principles for analogous compounds.

Molecular Profile

This compound is a substituted phenylethanol derivative. Its structure consists of a phenyl ring substituted with a nitro group at the meta position (position 3) and a 2-chloroethanol group at position 1. The presence of a chiral center at the carbinol carbon suggests that this compound can exist as a racemic mixture of two enantiomers.

Chemical Structure and Properties

The molecular formula and weight have been calculated based on the compound's structure.

| Property | Value |

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--O)--INVALID-LINK--[O-] |

| InChI Key | Not available |

| CAS Number | Not available |

Proposed Synthesis

Due to the lack of specific literature on the synthesis of this compound, a general and reliable method is proposed: the reduction of the corresponding ketone, 2-chloro-1-(3-nitrophenyl)ethan-1-one.

Synthetic Workflow

The proposed synthesis involves a single-step reduction of the ketone precursor.

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Objective: To synthesize this compound via the reduction of 2-chloro-1-(3-nitrophenyl)ethan-1-one.

Materials:

-

2-chloro-1-(3-nitrophenyl)ethan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 2-chloro-1-(3-nitrophenyl)ethan-1-one in anhydrous methanol under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Reduction: While stirring, slowly add 1.1 equivalents of sodium borohydride to the solution in small portions, maintaining the temperature at 0°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Potential Applications and Research Directions

While no specific biological activities or applications have been documented for this compound, related nitroaromatic and chloro-substituted compounds are of interest in medicinal chemistry and materials science. Potential areas for future research could include:

-

Antimicrobial and Antifungal Activity: Many nitroaromatic compounds exhibit antimicrobial properties.

-

Enzyme Inhibition: The electrophilic nature of the molecule could make it a candidate for enzyme inhibition studies.

-

Intermediate for Drug Synthesis: This compound could serve as a building block for the synthesis of more complex pharmaceutical agents.

Signaling Pathways and Biological Interactions

There is no available information on signaling pathways or biological interactions involving this compound. Research in this area would be required to elucidate any potential mechanisms of action.

Conclusion

This technical guide provides a theoretical overview of this compound, a compound for which there is a notable absence of published experimental data. The provided molecular properties are calculated, and the synthetic protocol is a hypothetical but chemically sound proposal based on the synthesis of analogous compounds. Further experimental investigation is necessary to validate these theoretical aspects and to explore the chemical and biological properties of this molecule.

An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 2-Chloro-1-(3-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of 2-Chloro-1-(3-nitrophenyl)ethanol. This document outlines the theoretical underpinnings of these techniques, detailed experimental protocols, and an interpretation of the expected spectral data.

While direct experimental spectra for this compound are not widely available in public databases, this guide synthesizes data from structurally analogous compounds and established spectroscopic principles to provide a robust predictive analysis. This approach offers a valuable framework for researchers involved in the synthesis, quality control, and characterization of this and related pharmaceutical intermediates.

Introduction to this compound

This compound is a chiral halohydrin derivative. Its structure, featuring a nitrophenyl group, a secondary alcohol, and a chloro-substituted carbon, makes it a versatile intermediate in organic synthesis. Halohydrins are key precursors for the synthesis of epoxides, amino alcohols, and other valuable motifs in medicinal chemistry. Accurate structural confirmation and purity assessment are critical, for which FTIR and Mass Spectrometry are indispensable tools.

-

FTIR Spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.

-

Mass Spectrometry determines the molecular weight and provides structural information through the analysis of the molecule's fragmentation pattern upon ionization.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying the characteristic functional groups within a molecule. Each functional group absorbs infrared radiation at a specific frequency, corresponding to the energy required to induce a vibrational transition.

Predicted FTIR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the known absorption frequencies of its constituent functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

| 3500 - 3200 | O-H Stretch (Broad) | Alcohol (-OH) | Medium - Strong |

| 3100 - 3000 | C-H Stretch (Aromatic) | Aromatic Ring | Medium |

| 2960 - 2850 | C-H Stretch (Aliphatic) | -CH, -CH₂ | Medium |

| 1530 - 1500 | N-O Asymmetric Stretch | Nitro (-NO₂) | Strong |

| 1475 - 1450 | C=C Stretch in Ring | Aromatic Ring | Medium |

| 1350 - 1330 | N-O Symmetric Stretch | Nitro (-NO₂) | Strong |

| 1100 - 1000 | C-O Stretch | Secondary Alcohol | Strong |

| 800 - 600 | C-Cl Stretch | Chloroalkane (-CH₂Cl) | Medium - Strong |

| 900 - 675 | C-H Bend (Out-of-plane) | m-disubstituted Aromatic | Strong |

Experimental Protocol for FTIR Analysis

For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are common. The ATR method is often preferred for its simplicity and speed.

Instrumentation:

-

A Fourier-Transform Infrared Spectrometer (e.g., PerkinElmer Spectrum Two, Bruker ALPHA II) equipped with a detector such as a deuterated L-alanine triglycine sulfate (DLATGS) detector.[1]

-

An ATR accessory with a crystal (e.g., diamond or zinc selenide).

Procedure (ATR Method):

-

Background Scan: Ensure the ATR crystal surface is clean by wiping it with a solvent like isopropanol or ethanol and allowing it to dry completely. Record a background spectrum of the clean, empty crystal. This scan measures the ambient atmosphere (CO₂, H₂O) and instrument optics, which will be subtracted from the sample spectrum.[1]

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]

-

Pressure Application: Use the instrument's pressure arm to apply consistent pressure to the sample, ensuring good contact between the solid and the crystal surface. Do not overtighten.[1]

-

Sample Scan: Acquire the FTIR spectrum of the sample. Typical scan parameters would be a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, with 16 to 32 scans co-added to improve the signal-to-noise ratio.[1]

-

Cleaning: After the measurement, release the pressure arm, remove the sample, and clean the crystal surface thoroughly.

FTIR Data Interpretation Workflow

The process of interpreting the resulting FTIR spectrum follows a logical sequence to confirm the structure of the target molecule.

Caption: Logical workflow for FTIR spectrum interpretation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and structural details based on its fragmentation pattern. Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₈H₈ClNO₃. Its monoisotopic mass is approximately 201.02 Da. The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments, with the ³⁷Cl isotope peak (M+2) being about one-third the intensity of the ³⁵Cl peak (M).

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula of Lost Neutral |

| 201 | [M]⁺˙ (Molecular Ion) | - |

| 183 | [M - H₂O]⁺˙ | H₂O |

| 152 | [M - CH₂Cl]⁺ | •CH₂Cl |

| 122 | [C₆H₄NO₂]⁺ | C₂H₄OCl |

| 106 | [C₆H₄O₂]⁺ | NO, C₂H₄OCl |

| 76 | [C₆H₄]⁺ | NO₂, C₂H₄OCl |

| 49 | [CH₂Cl]⁺ | C₇H₆NO₃ |

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

An electron ionization (EI) source.

-

A mass analyzer (e.g., Quadrupole, Time-of-Flight).

Procedure (GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and travels through a capillary column, which separates it from any impurities.

-

Typical GC conditions: Inlet temperature of 250°C; oven program starting at 100°C, ramping to 280°C at 10°C/min; helium carrier gas.

-

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to eject an electron and form a positively charged molecular ion (M⁺˙).[2][3]

-

Fragmentation: The high energy of the molecular ion causes it to be in an excited state, leading to fragmentation into smaller, charged ions and neutral radicals or molecules.

-

Mass Analysis: The ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[3]

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in an EI-MS is expected to proceed through several key pathways, including alpha-cleavage and the loss of stable neutral molecules.

References

A Technical Guide to the Solubility of 2-Chloro-1-(3-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted solubility of 2-Chloro-1-(3-nitrophenyl)ethanol in common laboratory solvents. Due to the absence of specific published quantitative data for this compound, this document outlines its expected solubility based on its chemical structure and provides a general experimental protocol for its determination.

Predicted Solubility Profile

This compound is a molecule possessing both polar and non-polar characteristics. The presence of a hydroxyl (-OH) group and a nitro (-NO2) group introduces polarity and the capacity for hydrogen bonding. The chlorophenyl group, however, contributes to its lipophilic nature.

Based on the properties of structurally similar compounds, it is anticipated that this compound will exhibit moderate solubility in polar protic solvents like ethanol and methanol, and polar aprotic solvents such as acetone and acetonitrile. Its solubility in non-polar solvents like toluene and hexane is expected to be lower. The solubility in water is predicted to be limited.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the isothermal saturation method. This technique involves preparing a saturated solution of the compound in a given solvent at a specific temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Extraction and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated pipette. To prevent precipitation, immediately dilute the sample with a suitable solvent in a volumetric flask.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Solubility Calculation: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Physicochemical Properties of Nitrophenyl Ethanol Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available data on the melting and boiling points of nitrophenyl ethanol derivatives. A comprehensive search for the physicochemical properties of 2-Chloro-1-(3-nitrophenyl)ethanol (CAS Number: 70434-93-6) was conducted; however, specific experimental data for its melting and boiling points are not available in the public domain based on the conducted literature review.

While data for the target compound is elusive, information on structurally similar isomers and related compounds is available. This report summarizes the known melting and boiling points of 1-(3-Nitrophenyl)ethanol and 2-(3-Nitrophenyl)ethanol to provide a comparative reference for researchers working with related chemical entities.

Comparative Physicochemical Data

The following table summarizes the available melting and boiling point data for closely related nitrophenyl ethanol compounds. These values are provided as a reference due to the absence of experimentally determined data for this compound.

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 1-(3-Nitrophenyl)ethanol | 5400-78-2 | C₈H₉NO₃ | 60-66[1] | 154-155 @ 9 Torr[2] |

| 2-(3-Nitrophenyl)ethanol | 52022-77-2 | C₈H₉NO₃ | 47-49[3] | 141-146 @ 4 Torr[3] |

Methodologies for Physical Property Determination

Detailed experimental protocols for the determination of the melting and boiling points for the specific compound this compound were not found in the reviewed literature. Generally, such determinations would follow standard laboratory procedures as outlined below.

Conceptual Experimental Workflow for Melting Point Determination

The workflow for determining the melting point of a solid compound typically involves a calibrated melting point apparatus.

Caption: Conceptual workflow for melting point determination.

Conceptual Experimental Workflow for Boiling Point Determination

For the determination of a boiling point, especially for a substance that may decompose at atmospheric pressure, a vacuum distillation setup is often employed.

References

An In-depth Technical Guide to the Key Functional Groups and Reactivity of 2-Chloro-1-(3-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, key functional groups, and reactivity of 2-Chloro-1-(3-nitrophenyl)ethanol. This compound is a valuable synthetic intermediate in medicinal chemistry and drug development due to its array of reactive sites that allow for diverse chemical transformations. This document details the synthesis of its precursor, 2-chloro-1-(3-nitrophenyl)ethanone, and the subsequent stereoselective synthesis of the title compound. Furthermore, it explores the characteristic reactions of its principal functional groups: the secondary benzylic alcohol, the aromatic nitro group, and the chlorohydrin moiety. Detailed experimental protocols for these transformations are provided, along with reaction mechanisms and a summary of relevant quantitative data.

Introduction

This compound is a chiral molecule of significant interest in organic synthesis, particularly as a building block for pharmaceutical agents. Its structure incorporates three key functional groups that dictate its reactivity: a secondary benzylic alcohol, a meta-substituted aromatic nitro group, and a vicinal chloro group, which together form a chlorohydrin. The interplay of these groups allows for a range of chemical modifications, including oxidation and reduction reactions, as well as nucleophilic substitutions and cyclizations. Understanding the reactivity of each functional group is crucial for its effective utilization in the synthesis of more complex molecular architectures.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process involving the preparation of the corresponding ketone precursor, 2-chloro-1-(3-nitrophenyl)ethanone, followed by its reduction.

Synthesis of 2-Chloro-1-(3-nitrophenyl)ethanone

The precursor ketone can be synthesized from commercially available 3'-nitroacetophenone. A common method involves the alpha-chlorination of the acetophenone.

Experimental Protocol: Synthesis of 2-Chloro-1-(3-nitrophenyl)ethanone

Materials:

-

3'-Nitroacetophenone

-

Sulfuryl chloride (SO₂Cl₂)

-

Methanol

-

Ethyl acetate

-

Dichloromethane

Procedure:

-

To a stirred mixture of 3-hydroxyacetophenone (100 mg, 0.74 mmol) in 5 ml of methanol and 10 ml of ethyl acetate/dichloromethane at 293–303 K, add sulfuryl chloride (150 mg, 1.1 mmol) dropwise.[1]

-

After the addition is complete, allow the reaction mixture to return to room temperature and continue stirring for 1 hour.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the desired product.[1]

Expected Yield: >95%[1]

Synthesis of this compound

The reduction of 2-chloro-1-(3-nitrophenyl)ethanone to the corresponding alcohol can be achieved using various reducing agents. For stereoselective synthesis, biocatalytic methods are particularly effective.

Experimental Protocol: Biocatalytic Reduction to (R)-2-Chloro-1-(3-nitrophenyl)ethanol

Materials:

-

2-Chloro-1-(3-nitrophenyl)ethanone

-

Pichia minuta JCM 3622 whole-cell biocatalyst

-

Amberlite XAD-7 resin

-

Appropriate buffer and culture medium

Procedure:

-

Incubate the whole-cell biocatalyst of Pichia minuta JCM 3622.

-

Introduce 2-chloro-1-(3-nitrophenyl)ethanone to the whole-cell biocatalyst in the presence of Amberlite XAD-7, which serves as a reservoir for the substrate.

-

Allow the reduction to proceed under optimized conditions of temperature and pH.

-

After the reaction is complete, extract the product from the reaction mixture.

-

Purify the product using column chromatography.

Quantitative Data:

-

Isolated Yield: 87%

-

Enantiomeric Excess (ee): 99.2% for the (R)-enantiomer

Physicochemical and Spectroscopic Data

A summary of the available physicochemical and spectroscopic data for 2-chloro-1-(3-nitrophenyl)ethanone and related compounds is presented below.

| Property | 2-Chloro-1-(3-nitrophenyl)ethanone |

| Molecular Formula | C₈H₆ClNO₃ |

| Molecular Weight | 199.59 g/mol |

| Appearance | White solid[2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.76 (s, 1H), 8.46 (d, J = 9.2 Hz, 1H), 8.29 (d, J = 7.8 Hz, 1H), 7.72 (t, J = 8.0 Hz, 1H), 4.71 (s, 2H)[2] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 189.4, 148.5, 135.4, 134.2, 130.3, 128.2, 123.5, 45.5[2] |

| IR (KBr, cm⁻¹) | ν: 3733, 3095, 2940, 1705, 1636, 1528, 1351, 1210, 1083, 679[2] |

Key Functional Groups and Their Reactivity

The chemical behavior of this compound is governed by its three primary functional groups.

Caption: Key functional groups of this compound and their associated reactivity.

Oxidation of the Secondary Benzylic Alcohol

The secondary alcohol can be oxidized to the corresponding ketone, 2-chloro-1-(3-nitrophenyl)ethanone. Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) are suitable for this transformation to avoid over-oxidation.[3][4]

Caption: Mechanism of alcohol oxidation using PCC.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

Materials:

-

This compound

-

Pyridinium Chlorochromate (PCC)

-

Celite or silica gel

-

Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

-

To a solution of this compound (1 eq.) in anhydrous CH₂Cl₂ (5 volumes), add PCC (1.2 eq.) and Celite at 0°C.[5]

-

Stir the reaction mixture at room temperature for 2-4 hours.[5]

-

Monitor the reaction by TLC. A brown, tar-like material will precipitate during the reaction.[5]

-

Upon completion, filter the mixture through a pad of Celite and wash the pad with CH₂Cl₂.[5]

-

Combine the organic layers and wash with water and brine solution.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.[5]

-

If necessary, purify the product by column chromatography.

Note: PCC is a toxic chromium salt and should be handled with appropriate safety precautions.[5]

Reduction of the Aromatic Nitro Group

The nitro group can be reduced to a primary amine, yielding 2-amino-1-(3-aminophenyl)ethanol. This transformation is commonly achieved using reducing agents like tin(II) chloride (SnCl₂) in an acidic alcoholic solution.

Experimental Protocol: Reduction with Tin(II) Chloride (SnCl₂)

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol or Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1 eq.) in ethanol.

-

Add a solution of stannous chloride dihydrate (excess, e.g., 5 eq.) in concentrated HCl to the ethanolic solution.

-

Heat the reaction mixture at reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of NaHCO₃.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography.

Reactivity of the Chlorohydrin Moiety: Epoxide Formation

In the presence of a base, the chlorohydrin can undergo an intramolecular Sₙ2 reaction to form an epoxide. This is a variation of the Williamson ether synthesis.

Caption: Mechanism of epoxide formation from a chlorohydrin.

Experimental Protocol: Epoxide Formation

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

A suitable solvent such as water or ethanol

Procedure:

-

Dissolve this compound in a suitable solvent.

-

Add a solution of a strong base, such as NaOH or KOH, to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, extract the epoxide with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the epoxide.

Experimental Workflow Summary

The overall synthetic and reaction pathway for this compound is summarized in the following workflow diagram.

References

A Technical Guide to the Chiral Properties of 2-Chloro-1-(3-nitrophenyl)ethanol

Abstract: This document provides an in-depth technical overview of the chiral properties of 2-Chloro-1-(3-nitrophenyl)ethanol, a key chiral intermediate in the synthesis of pharmaceutically active compounds. The primary focus is on its asymmetric synthesis via biocatalytic reduction, the characterization of its enantiomers, and its application as a precursor for (R)-phenylephrine. Detailed experimental protocols, quantitative data, and process visualizations are provided to support research and development efforts in medicinal chemistry and process development.

Introduction

This compound is a chiral alcohol of significant interest in the pharmaceutical industry. Its stereochemistry is crucial as it serves as a valuable building block for the enantioselective synthesis of more complex molecules. The primary application of its (R)-enantiomer is as a key intermediate in the manufacturing of (R)-phenylephrine, a selective α1-adrenergic receptor agonist widely used as a decongestant and vasopressor.[1]

The biological activity of phenylephrine is highly dependent on its stereochemistry, with the (R)-isomer possessing significantly greater receptor agonist activity.[2] Consequently, efficient and highly selective methods for producing enantiopure (R)-2-chloro-1-(3-nitrophenyl)ethanol are critical for the synthesis of the final active pharmaceutical ingredient (API). This guide details the most effective reported method for its asymmetric synthesis: the whole-cell biocatalytic reduction of its prochiral ketone precursor, 2-chloro-1-(3-nitrophenyl)ethanone.

Synthesis and Chiral Properties

The synthesis of enantiomerically pure this compound is achieved through the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3-nitrophenyl)ethanone. While various chemical methods for asymmetric reduction exist, biocatalysis using whole-cell systems has proven to be a highly efficient and selective route.

Asymmetric Bioreduction

A highly effective method for preparing (R)-2-chloro-1-(3-nitrophenyl)ethanol is the whole-cell biocatalytic reduction of 2-chloro-1-(3-nitrophenyl)ethanone.[1] Research has demonstrated that the yeast Pichia minuta JCM 3622 can perform this reduction with exceptional enantioselectivity and yield.[1] The use of a resin, such as Amberlite XAD-7, serves as a reservoir for the substrate, which is often hydrophobic and can be toxic to the microbial cells at higher concentrations.[1] This technique allows for a higher effective substrate load, improving the overall efficiency of the biotransformation.

Enantiomer Properties

The physical and chiral properties of the enantiomers of this compound are summarized below. These properties are essential for characterization and quality control during synthesis.

| Property | (R)-Enantiomer | (S)-Enantiomer |

| IUPAC Name | (1R)-2-Chloro-1-(3-nitrophenyl)ethanol | (1S)-2-Chloro-1-(3-nitrophenyl)ethanol |

| Molecular Formula | C₈H₈ClNO₃ | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol | 201.61 g/mol |

| Specific Optical Rotation ([α]D) | Not Reported in Literature | Not Reported in Literature |

Table 1: Physicochemical and Chiral Properties of this compound Enantiomers.

Quantitative Synthesis Data

The whole-cell biocatalysis method provides high yield and enantiomeric purity, as detailed in the table below.

| Parameter | Value | Reference |

| Biocatalyst | Pichia minuta JCM 3622 | [1] |

| Isolated Yield | 87% | [1] |

| Enantiomeric Excess (ee) | 99.2% for (R)-enantiomer | [1] |

Table 2: Performance Metrics for the Biocatalytic Synthesis of (R)-2-Chloro-1-(3-nitrophenyl)ethanol.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the precursor ketone and its subsequent asymmetric reduction to (R)-2-chloro-1-(3-nitrophenyl)ethanol.

Synthesis of 2-Chloro-1-(3-nitrophenyl)ethanone (Prochiral Precursor)

The prochiral ketone can be synthesized from commercially available starting materials. A representative procedure is as follows:

-

Reaction Setup: To a solution of 3'-nitroacetophenone (1.0 eq) in a suitable solvent such as methanol or ethyl acetate, add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise at 0-5 °C.

-

Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-chloro-1-(3-nitrophenyl)ethanone.

Asymmetric Reduction via Whole-Cell Biocatalysis

The following is a representative protocol for the asymmetric reduction based on established methods for yeast-mediated biotransformations.[1][3]

-

Yeast Culture Preparation:

-

Inoculate a sterile culture medium (e.g., YPD liquid media) with Pichia minuta JCM 3622.

-

Grow the culture for 48 hours at 30°C with shaking (250 rpm).[3]

-

Harvest the cells by centrifugation (e.g., 2100 x g for 5 minutes).[3]

-

Wash the cell pellet three times with a sterile phosphate buffer (100 mM, pH 7.0) and resuspend in the same buffer to the desired cell density.[3]

-

-

Biotransformation Reaction:

-

In a reaction vessel, combine the resuspended yeast cells in the phosphate buffer.

-

Add Amberlite XAD-7 resin to the vessel to act as a substrate reservoir.[1]

-

Add 2-chloro-1-(3-nitrophenyl)ethanone (the substrate) and a co-substrate such as glucose or ethanol to facilitate cofactor regeneration (NADH/NADPH).

-

Seal the vessel and incubate at a controlled temperature (e.g., 25-30°C) with constant agitation for 24-48 hours.

-

-

Extraction and Purification:

-

After the reaction period, separate the cells and resin by filtration or centrifugation.

-

Saturate the aqueous supernatant with sodium chloride (NaCl).

-

Extract the product from the supernatant using an organic solvent such as ethyl acetate (3x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude (R)-2-chloro-1-(3-nitrophenyl)ethanol by flash column chromatography on silica gel.

-

-

Analysis:

-

Determine the enantiomeric excess (ee) of the purified product using chiral HPLC analysis.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes described in this guide.

Caption: Synthetic pathway from the prochiral ketone to the final API.

Caption: Experimental workflow for the whole-cell biocatalytic reduction.

Caption: Signaling pathway of the α1-Adrenergic Receptor.

Application in Drug Development

The primary value of enantiopure (R)-2-chloro-1-(3-nitrophenyl)ethanol lies in its role as a direct precursor to (R)-phenylephrine. The conversion involves a five-step chemical synthesis process following the biocatalytic reduction.[1] Phenylephrine is a selective agonist of the α1-adrenergic receptor, a G protein-coupled receptor.[1] Its activation initiates a signaling cascade through the Gq protein, leading to the activation of Phospholipase C (PLC).[3] This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium levels and the activation of Protein Kinase C.[3] In vascular smooth muscle, this pathway leads to vasoconstriction, which is the basis for its therapeutic use in treating hypotension and nasal congestion.[4] The high enantioselectivity of the initial biocatalytic step is paramount, as it ensures the final API is free from the less active (S)-isomer, leading to a safer and more effective drug product.

References

- 1. researchgate.net [researchgate.net]

- 2. CN116410095A - Synthesis method of phenylephrine hydrochloride - Google Patents [patents.google.com]

- 3. Saccharomyces cerevisiae whole cell biotransformation for the production of aldehyde flavors and fragrances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Chloro-1-(3-nitrophenyl)ethanol: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(3-nitrophenyl)ethanol is a chiral alcohol that has garnered significant interest in the pharmaceutical industry as a key intermediate in the synthesis of adrenergic receptor agonists. Its specific stereoisomers, particularly the (R)-enantiomer, are valuable precursors for the production of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synonyms, chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of (R)-phenylephrine.

Chemical Identity and Synonyms

To facilitate clear communication and information retrieval, it is essential to be aware of the various names and identifiers for this compound and its related compounds.

Systematic Name: this compound

Synonyms and Alternative Names:

-

(R)-2-chloro-1-(3-nitrophenyl)ethanol

-

(S)-2-chloro-1-(3-nitrophenyl)ethanol

-

α-(Chloromethyl)-3-nitrobenzenemethanol

Precursor:

-

2-Chloro-1-(3-nitrophenyl)ethanone (CAS No: 99-47-8)[1]

Related Compounds:

-

(R)-Phenylephrine (a selective α1-adrenergic receptor agonist)[2][3]

-

2-nitro-1-(3-nitrophenyl)ethanol (CAS No: 18731-45-8)[4]

-

(S)-2-chloro-1-(3-nitrophenyl)ethanol (CAS No: 402937-69-3)[5]

| Compound Name | CAS Number |

| 2-Chloro-1-(3-nitrophenyl)ethanone | 99-47-8[1] |

| (S)-2-chloro-1-(3-nitrophenyl)ethanol | 402937-69-3[5] |

| 1-(3-nitrophenyl)ethanol | 5400-78-2[1][5] |

| 2-nitro-1-(3-nitrophenyl)ethanol | 18731-45-8[4] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, purification, and use in synthesis. While specific experimental data for this compound is not widely published, properties can be inferred from related structures.

| Property | Value |

| Molecular Formula | C8H8ClNO3 |

| Molecular Weight | 201.61 g/mol |

| Appearance | Expected to be a solid at room temperature, given the properties of similar compounds. |

Note: Comprehensive experimental data on the physical properties of this compound is limited in publicly available literature. The data for related compounds can be used for estimation.

Synthesis of (R)-2-Chloro-1-(3-nitrophenyl)ethanol

The enantioselective synthesis of (R)-2-chloro-1-(3-nitrophenyl)ethanol is of paramount importance for its use as a chiral building block. A highly effective method involves the biocatalytic reduction of the corresponding ketone.

Biocatalytic Reduction of 2-Chloro-1-(3-nitrophenyl)ethanone

A key advancement in the synthesis of (R)-2-chloro-1-(3-nitrophenyl)ethanol is the use of a whole-cell biocatalyst. The yeast Pichia minuta JCM 3622 has been shown to reduce 2-chloro-1-(3-nitrophenyl)ethanone with high enantioselectivity and yield.[2][3]

Experimental Protocol:

This protocol is based on the findings of Tokoshima et al. (2013).[2]

Materials:

-

2-Chloro-1-(3-nitrophenyl)ethanone

-

Pichia minuta JCM 3622

-

Amberlite XAD-7 resin

-

Appropriate growth medium and buffer

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Standard laboratory equipment for fermentation and extraction

Methodology:

-

Cultivation of Biocatalyst: Pichia minuta JCM 3622 is cultivated in a suitable growth medium to obtain a sufficient cell mass.

-

Bioreduction: The whole-cell biocatalyst is incubated with 2-chloro-1-(3-nitrophenyl)ethanone. Due to the substrate's hydrophobic, crystalline, and potentially toxic nature, Amberlite XAD-7 resin is added to the reaction mixture. The resin acts as a reservoir for the substrate, slowly releasing it into the aqueous phase for reduction by the yeast cells.[2][3]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the ketone and the formation of the alcohol.

-

Extraction and Purification: Upon completion of the reaction, the product is extracted from the reaction mixture using an organic solvent like ethyl acetate. The organic extracts are then combined, dried, and concentrated. The crude product can be further purified by column chromatography.

-

Chiral Analysis: The enantiomeric excess (ee) of the resulting (R)-2-chloro-1-(3-nitrophenyl)ethanol is determined using chiral HPLC.

Key Performance Metrics:

Synthesis Workflow

The biocatalytic synthesis of (R)-2-chloro-1-(3-nitrophenyl)ethanol can be represented by the following workflow:

References

Methodological & Application

Application Notes and Protocols for the Biocatalytic Synthesis of (R)-2-chloro-1-(3-nitrophenyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-chloro-1-(3-nitrophenyl)ethanol is a valuable chiral intermediate in the synthesis of various pharmaceuticals. Traditional chemical synthesis of this compound often involves harsh reagents and can lead to racemic mixtures, requiring challenging and costly chiral resolution steps. Biocatalysis offers a green and highly selective alternative, utilizing enzymes or whole-cell systems to produce the desired enantiomer with high purity. This document provides detailed protocols for the biocatalytic synthesis of (R)-2-chloro-1-(3-nitrophenyl)ethanol using a whole-cell yeast biocatalyst, specifically Pichia minuta JCM 3622. The methodology is based on the asymmetric reduction of the corresponding prochiral ketone, 2-chloro-1-(3-nitrophenyl)ethanone.

Principle

The synthesis relies on the enzymatic, stereoselective reduction of the ketone group in 2-chloro-1-(3-nitrophenyl)ethanone by ketoreductases present in the whole-cell biocatalyst. The yeast cells provide the necessary enzymes and the cofactor regeneration system required for the reduction process. The use of a resin, such as Amberlite XAD-7, can enhance the reaction by acting as a reservoir for the substrate, which can be toxic to the cells at high concentrations.

Data Presentation

The following table summarizes the quantitative data for the biocatalytic synthesis of (R)-2-chloro-1-(3-nitrophenyl)ethanol using Pichia minuta JCM 3622 as the biocatalyst.

| Biocatalyst | Substrate | Product | Isolated Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Pichia minuta JCM 3622 | 2-chloro-1-(3-nitrophenyl)ethanone | (R)-2-chloro-1-(3-nitrophenyl)ethanol | 87 | 99.2 | [1] |

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the biocatalytic synthesis.

Materials and Equipment

-

Microorganism: Pichia minuta JCM 3622

-

Substrate: 2-chloro-1-(3-nitrophenyl)ethanone

-

Reagents: Yeast extract, peptone, dextrose (for culture medium), Amberlite XAD-7 resin, ethyl acetate, anhydrous sodium sulfate, silica gel for chromatography.

-

Equipment: Shaking incubator, centrifuge, rotary evaporator, chromatography column, HPLC system with a chiral column (e.g., Daicel Chiralcel OD-H).

Protocol 1: Cultivation of Pichia minuta JCM 3622

-

Prepare the culture medium containing 1% yeast extract, 2% peptone, and 2% dextrose in distilled water.

-

Sterilize the medium by autoclaving.

-

Inoculate the sterile medium with a loopful of Pichia minuta JCM 3622 from a stock culture.

-

Incubate the culture in a shaking incubator at 30°C and 200 rpm for 48 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes.

-

Wash the cell pellet with sterile saline solution and resuspend in the reaction buffer.

Protocol 2: Biocatalytic Reduction of 2-chloro-1-(3-nitrophenyl)ethanone

-

Prepare a reaction mixture containing the whole-cell biocatalyst (Pichia minuta JCM 3622) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Add Amberlite XAD-7 resin to the reaction mixture.[1]

-

Dissolve the substrate, 2-chloro-1-(3-nitrophenyl)ethanone, in a minimal amount of a water-miscible organic solvent (e.g., ethanol) and add it to the reaction mixture. The final substrate concentration should be optimized, but a starting point of 10-50 mM can be used.

-

Incubate the reaction mixture in a shaking incubator at 30°C for 24-48 hours.

-

Monitor the progress of the reaction by taking samples periodically and analyzing them by TLC or HPLC.

Protocol 3: Product Extraction and Purification

-

After the reaction is complete, separate the cells and the resin from the reaction mixture by centrifugation or filtration.

-

Extract the supernatant with an organic solvent such as ethyl acetate (3 x volume of the supernatant).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 4: Determination of Enantiomeric Excess

-

The enantiomeric excess (e.e.) of the purified (R)-2-chloro-1-(3-nitrophenyl)ethanol is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

-

HPLC Conditions:

-

Column: Daicel Chiralcel OD-H (or equivalent)

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

-

Inject a solution of the purified product and compare the peak areas of the two enantiomers to calculate the e.e. using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the biocatalytic synthesis of (R)-2-chloro-1-(3-nitrophenyl)ethanol.

Caption: Workflow for biocatalytic synthesis.

Logical Relationship of Key Components

The diagram below outlines the logical relationship between the key components of the biocatalytic reduction system.

Caption: Key components interaction diagram.

References

Application Notes and Protocols for Whole-Cell Yeast-Mediated Reduction of 2-Chloro-1-(3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective reduction of 2-chloro-1-(3-nitrophenyl)ethanone to the corresponding chiral alcohol, (R)-2-chloro-1-(3-nitrophenyl)ethanol, a valuable intermediate in pharmaceutical synthesis. The protocols focus on the use of whole-cell yeast biocatalysts, offering a green and efficient alternative to traditional chemical synthesis.

Introduction

The asymmetric reduction of prochiral ketones to optically active alcohols is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. Whole-cell biocatalysis using yeasts has emerged as a powerful tool for these reactions due to the presence of a wide range of stereoselective ketoreductases (KREDs), mild reaction conditions, and the elimination of the need for costly and toxic metal catalysts. This document details the application of Pichia minuta and Saccharomyces cerevisiae for the reduction of 2-chloro-1-(3-nitrophenyl)ethanone and its analogs, providing high yields and excellent enantioselectivity.

Data Presentation

The following table summarizes the quantitative data for the whole-cell yeast-mediated reduction of 2-chloro-1-(3-nitrophenyl)ethanone and a closely related analog, 2'-chloroacetophenone.

| Yeast Species | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Key Reaction Conditions | Reference |

| Pichia minuta JCM 3622 | 2-chloro-1-(3-nitrophenyl)ethanone | (R)-2-chloro-1-(3-nitrophenyl)ethanol | 87 | 99.2 | Presence of Amberlite XAD-7 | [1] |

| Saccharomyces cerevisiae B5 | 2'-chloroacetophenone | (R)-2'-chloro-1-phenylethanol | >99 | >99 | pH 8.0, 25 °C, 5% (v/v) ethanol |

Experimental Protocols

Protocol 1: Reduction of 2-chloro-1-(3-nitrophenyl)ethanone using Pichia minuta JCM 3622

This protocol is based on the successful reduction of the target substrate to (R)-2-chloro-1-(3-nitrophenyl)ethanol with high enantioselectivity.[1] The use of Amberlite XAD-7 resin is crucial for sequestering the hydrophobic and potentially toxic substrate, allowing for a higher effective concentration in the reaction medium without inhibiting the yeast cells.

1. Yeast Cultivation:

-

Medium: Prepare a suitable growth medium for Pichia minuta, such as YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

-

Inoculation: Inoculate a sterile flask containing the growth medium with a culture of Pichia minuta JCM 3622.

-

Incubation: Incubate the culture at 28-30°C with shaking (200-250 rpm) for 48-72 hours, or until a sufficient cell density is reached.

-

Cell Harvesting: Harvest the yeast cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash them with a sterile buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

2. Biotransformation:

-

Reaction Setup: In a sterile reaction vessel, prepare a suspension of the washed Pichia minuta cells in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

-

Addition of Amberlite XAD-7: Add Amberlite XAD-7 resin to the cell suspension. The resin acts as a reservoir for the substrate.

-

Substrate Addition: Dissolve 2-chloro-1-(3-nitrophenyl)ethanone in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) and add it to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 28-30°C with gentle agitation. Monitor the progress of the reaction by periodically analyzing samples using techniques such as TLC or HPLC.

-

Reaction Time: The reaction time will vary depending on the specific conditions but can range from 24 to 72 hours.

3. Downstream Processing and Product Purification:

-

Cell and Resin Removal: Separate the yeast cells and Amberlite XAD-7 resin from the reaction mixture by filtration or centrifugation.

-

Product Extraction: Extract the aqueous phase with an organic solvent such as ethyl acetate. The product will be in the organic phase.

-

Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure (R)-2-chloro-1-(3-nitrophenyl)ethanol.

Protocol 2: Reduction of 2'-chloroacetophenone using Saccharomyces cerevisiae B5

This protocol describes the highly efficient reduction of a close structural analog of the target substrate and can be adapted for 2-chloro-1-(3-nitrophenyl)ethanone. The key features of this protocol are the use of ethanol as a co-substrate for cofactor regeneration and optimized reaction parameters.

1. Yeast Cultivation:

-

Follow a standard procedure for the cultivation of Saccharomyces cerevisiae in a suitable medium like YPD.

-

Harvest and wash the cells as described in Protocol 1.

2. Biotransformation:

-

Reaction Setup: Prepare a suspension of Saccharomyces cerevisiae B5 cells in a phosphate buffer (pH 8.0). The optimal cell concentration is approximately 10.75 g/L dry cell weight.

-

Co-substrate Addition: Add ethanol to the reaction mixture to a final concentration of 5% (v/v). Ethanol serves as a co-substrate to regenerate the NADH cofactor required by the ketoreductases.

-

Substrate Addition: Add 2'-chloroacetophenone to the reaction mixture to a final concentration of 1 g/L.

-

Incubation: Incubate the reaction at 25°C with shaking for approximately 24 hours.

-

Monitoring: Monitor the reaction progress using appropriate analytical techniques.

3. Downstream Processing and Product Purification:

-

Follow the downstream processing and purification steps as outlined in Protocol 1 (steps 3.1 to 3.4).

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the biocatalytic reduction of 2-chloro-1-(3-nitrophenyl)ethanone.

Enzymatic Reduction Pathway

Caption: The enzymatic pathway for the reduction of the ketone substrate in yeast cells.

References

Application Notes and Protocols for the Asymmetric Synthesis of 2-Chloro-1-(3-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the chiral building block, 2-Chloro-1-(3-nitrophenyl)ethanol. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. The following sections outline both biocatalytic and chemocatalytic approaches, offering a range of methodologies to suit different laboratory capabilities and synthetic strategies.

Introduction

The enantioselective synthesis of this compound is of significant interest due to the importance of chiral alcohols as precursors in the pharmaceutical industry. The precise control of stereochemistry is crucial for the efficacy and safety of the final drug product. This document details two primary strategies for achieving high enantiopurity of the target molecule: whole-cell biocatalysis and chiral catalyst-mediated chemical reduction.

Data Presentation: Comparison of Asymmetric Synthesis Protocols

The following table summarizes the quantitative data for the different asymmetric synthesis methods for this compound and analogous compounds. This allows for a direct comparison of their effectiveness in terms of yield and enantioselectivity.

| Method | Catalyst/Biocatalyst | Substrate | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee%) | Reference(s) |

| Biocatalysis | ||||||

| Whole-Cell Yeast Fermentation | Pichia minuta JCM 3622 | 2-Chloro-1-(3-nitrophenyl)ethanone | (R) | 87 | 99.2 | [1] |

| Whole-Cell Yeast Fermentation | Saccharomyces cerevisiae B5 | 2'-Chloroacetophenone | (R) | >99 | >99 | [2] |

| Chemocatalysis | ||||||

| Corey-Itsuno (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Prochiral Ketones | (S) or (R) | High | Typically >95 | [3][4][5][6] |

| Asymmetric Transfer Hydrogenation (Noyori) | RuCl--INVALID-LINK-- | Aromatic Ketones | (S) or (R) | High | Typically >95 | [7][8] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Biocatalytic Reduction using Pichia minuta

This protocol is adapted from the whole-cell yeast-mediated preparation of (R)-2-chloro-1-(3-nitrophenyl)ethanol.[1]

1. Materials and Reagents:

-

Pichia minuta JCM 3622

-

Yeast extract

-

Peptone

-

D-Glucose

-

2-Chloro-1-(3-nitrophenyl)ethanone

-

Amberlite XAD-7 resin

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

2. Equipment:

-

Shaking incubator

-

Centrifuge

-

Rotary evaporator

-

Chromatography columns

3. Procedure:

-

Yeast Cultivation:

-

Prepare a liquid medium containing 1% yeast extract, 2% peptone, and 2% D-glucose.

-

Inoculate the medium with Pichia minuta JCM 3622.

-

Incubate at 30°C with shaking at 150 rpm for 48 hours.

-

Harvest the cells by centrifugation and wash with sterile phosphate buffer.

-

-

Biocatalytic Reduction:

-

Suspend the harvested yeast cells in a phosphate buffer (pH 7.0).

-

Add 2-Chloro-1-(3-nitrophenyl)ethanone and Amberlite XAD-7 resin to the cell suspension. The resin acts as a reservoir for the substrate.[1]

-

Incubate the reaction mixture at 30°C with shaking for 48-72 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Product Isolation and Purification:

-

After the reaction is complete, remove the yeast cells and resin by filtration.

-

Extract the aqueous filtrate with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure (R)-2-Chloro-1-(3-nitrophenyl)ethanol.

-

Protocol 2: Corey-Itsuno (CBS) Reduction

This is a general protocol for the enantioselective reduction of a prochiral ketone, which can be adapted for 2-Chloro-1-(3-nitrophenyl)ethanone.[3][5][6]

1. Materials and Reagents:

-

2-Chloro-1-(3-nitrophenyl)ethanone

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)

-

Borane-tetrahydrofuran complex solution (BH3·THF, e.g., 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

2. Equipment:

-

Schlenk line or glovebox for handling air- and moisture-sensitive reagents

-

Dry glassware

-

Magnetic stirrer with cooling bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Chromatography columns

3. Procedure:

-

Reaction Setup:

-

Under an inert atmosphere (e.g., argon or nitrogen), add a solution of (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1-0.2 equivalents) to a flame-dried flask containing anhydrous THF.

-

Cool the solution to 0°C and slowly add the borane-THF complex solution (0.6-1.0 equivalents). Stir for 10-15 minutes.

-

Cool the mixture to -78°C.

-

-

Ketone Reduction:

-

Dissolve 2-Chloro-1-(3-nitrophenyl)ethanone (1.0 equivalent) in anhydrous THF and add it dropwise to the cold catalyst solution over 30 minutes.

-

Stir the reaction mixture at -78°C for several hours, monitoring the reaction progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by the slow addition of methanol at -78°C.

-

Allow the mixture to warm to room temperature and then add saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired enantiomer of this compound.

-

Visualizations

The following diagrams illustrate the workflows and chemical transformations described in the protocols.

Caption: Workflow for the biocatalytic synthesis of (R)-2-Chloro-1-(3-nitrophenyl)ethanol.

Caption: Key steps in the Corey-Itsuno (CBS) reduction of 2-Chloro-1-(3-nitrophenyl)ethanone.

References

- 1. keio.elsevierpure.com [keio.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 6. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

2-Chloro-1-(3-nitrophenyl)ethanol as a synthetic precursor for (R)-phenylephrine

Topic: 2-Chloro-1-(3-nitrophenyl)ethanol as a Synthetic Precursor for (R)-phenylephrine

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-phenylephrine is a selective α1-adrenergic receptor agonist widely used as a nasal decongestant. The enantiomerically pure form is crucial for its pharmacological activity. This document outlines a detailed protocol for the synthesis of (R)-phenylephrine starting from this compound. The key initial step involves a highly enantioselective biocatalytic reduction of the corresponding ketone, followed by a five-step chemical transformation to yield the final active pharmaceutical ingredient.

Core Synthesis Workflow

The overall synthetic strategy is a chemoenzymatic process that begins with the asymmetric reduction of 2-chloro-1-(3-nitrophenyl)ethanone. The resulting chiral alcohol, (R)-2-chloro-1-(3-nitrophenyl)ethanol, is then converted to (R)-phenylephrine through a sequence of chemical modifications.

Caption: Chemoenzymatic synthesis of (R)-phenylephrine.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis process.

Table 1: Biocatalytic Reduction of 2-Chloro-1-(3-nitrophenyl)ethanone

| Parameter | Value | Reference |

| Biocatalyst | Pichia minuta JCM 3622 | [1] |

| Substrate | 2-Chloro-1-(3-nitrophenyl)ethanone | [1] |

| Product | (R)-2-Chloro-1-(3-nitrophenyl)ethanol | [1] |

| Enantiomeric Excess (ee) | 99.2% | [1] |

| Isolated Yield | 87% | [1] |

| Additive | Amberlite XAD-7 | [1] |

Table 2: Overall Synthesis of (R)-Phenylephrine

| Parameter | Value | Reference |

| Starting Precursor | (R)-2-Chloro-1-(3-nitrophenyl)ethanol | [1] |

| Number of Steps | 5 | [1] |

| Final Product | (R)-Phenylephrine | [1] |

| Final Enantiomeric Excess (ee) | 98.0% | [1] |

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 2-Chloro-1-(3-nitrophenyl)ethanone

This protocol describes the whole-cell mediated asymmetric reduction to produce the chiral alcohol precursor.

Materials:

-

Pichia minuta JCM 3622

-

Yeast extract peptone dextrose (YPD) medium

-

2-Chloro-1-(3-nitrophenyl)ethanone

-

Amberlite XAD-7

-

Glucose

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

Procedure:

-

Cultivation of Pichia minuta: Inoculate Pichia minuta JCM 3622 in YPD medium and cultivate for 48 hours at 30°C with shaking.

-

Cell Harvesting: Harvest the cells by centrifugation and wash with sterile phosphate buffer.

-

Bioreduction Setup: Resuspend the harvested cells in a phosphate buffer containing glucose. Add Amberlite XAD-7 to the cell suspension.

-

Substrate Addition: Add 2-chloro-1-(3-nitrophenyl)ethanone to the reaction mixture.

-

Reaction: Incubate the reaction mixture at 30°C with shaking for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

-

Product Extraction: After the reaction is complete, extract the product from the reaction mixture with ethyl acetate.

-

Purification: Concentrate the organic phase and purify the crude product by column chromatography to obtain (R)-2-chloro-1-(3-nitrophenyl)ethanol.

Protocol 2: Conversion of (R)-2-Chloro-1-(3-nitrophenyl)ethanol to (R)-Phenylephrine

This section outlines a plausible five-step chemical synthesis to convert the chiral precursor into the final product.

Step 1: N-Methylamination

-

Dissolve (R)-2-chloro-1-(3-nitrophenyl)ethanol in a suitable solvent such as ethanol in a pressure vessel.

-

Add an excess of aqueous methylamine solution.

-

Heat the mixture at a temperature sufficient to drive the reaction to completion (e.g., 80-100°C).

-

After cooling, remove the solvent under reduced pressure to obtain the crude (R)-1-(3-nitrophenyl)-2-methylaminoethanol.

Step 2: Reduction of the Nitro Group

-

Dissolve the product from the previous step in a solvent like methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) until the reaction is complete.

-

Filter the catalyst and concentrate the filtrate to yield (R)-1-(3-aminophenyl)-2-methylaminoethanol.

Step 3: Diazotization

-

Dissolve the aminophenyl intermediate in an acidic aqueous solution (e.g., dilute HCl or H2SO4) and cool to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO2) in water while maintaining the low temperature.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

Step 4: Hydroxylation

-

Gently heat the solution containing the diazonium salt. The diazonium group will be replaced by a hydroxyl group, releasing nitrogen gas.

-

Continue heating until the evolution of gas ceases.

-

Cool the reaction mixture.

Step 5: Purification and Salt Formation

-

Neutralize the reaction mixture and extract the crude (R)-phenylephrine into an organic solvent.

-

Wash and dry the organic extract.

-

Concentrate the solution to obtain the crude free base.

-

Purify the product by crystallization or chromatography.

-

For the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent to precipitate (R)-phenylephrine hydrochloride.

-

Filter, wash with a cold solvent, and dry the final product.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical flow from starting materials to the final, analyzed product.

References

Application Notes and Protocols for the Reduction of 2-Chloro-1-(3-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 2-Chloro-1-(3-nitrophenyl)ethanol to synthesize 2-Chloro-1-(3-aminophenyl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The presented methods focus on achieving high chemoselectivity, ensuring the integrity of the chloro and hydroxyl functional groups.

Introduction